molecular formula C23H26N4O4S B2631459 3-{3-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione CAS No. 2309600-23-3

3-{3-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione

Cat. No.: B2631459
CAS No.: 2309600-23-3
M. Wt: 454.55
InChI Key: MDIOOFHPFMASPB-UHFFFAOYSA-N
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Description

Piperidine Ring

Adopts a chair conformation with axial positioning of the benzoxazol-2-yl group at C3 to minimize 1,3-diaxial strain. The carbonyl group at N1 lies equatorial, conjugated to the cyclopentapyrazole system.

Cyclopentapyrazole Moiety

The fused bicyclic system enforces a non-planar geometry :

  • Pyrazole ring (positions 1-2-3-4-5): Nearly planar with 120° bond angles.
  • Cyclopentane ring (positions 2-3-4-5-6): Envelope conformation puckered at C6.

Thiolane-1,1-dione

The sulfone group imposes rigidity, with dihedral angles of 178.9° between S=O bonds, as observed in 2-(1,1-dioxo-1λ⁶-thiolan-3-yl) derivatives.

Potential stereoisomerism arises from:

  • Piperidine chair flipping (axial ↔ equatorial benzoxazole).
  • Cyclopentane puckering (endo vs. exo fusion with pyrazole).

Hybrid Heterocyclic System Characterization: Benzoxazole-Piperidine vs. Cyclopentapyrazole-Thiolane Domains

The molecule integrates two distinct heterocyclic domains:

Feature Benzoxazole-Piperidine Domain Cyclopentapyrazole-Thiolane Domain
Aromaticity Benzoxazole: Fully conjugated 10π-electron Pyrazole: 6π-electron; cyclopentane: non-aromatic
Electron Density Electron-deficient (oxazole N) Electron-rich (pyrazole N, sulfone O)
Conformational Flexibility Piperidine: Chair-boat interconversion Thiolane: Locked by sulfone; cyclopentane: puckered
Dipole Moments 4.2 D (benzoxazole → piperidine) 3.8 D (pyrazole → sulfone)

The benzoxazole-piperidine segment contributes π-π stacking capability, while the cyclopentapyrazole-thiolane domain provides hydrogen-bonding sites via sulfone oxygen and pyrazole nitrogen. This duality is critical for molecular interactions in potential pharmacological contexts, as seen in structurally related kinase inhibitors.

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c28-23(21-17-6-3-8-18(17)25-27(21)16-10-12-32(29,30)14-16)26-11-4-5-15(13-26)22-24-19-7-1-2-9-20(19)31-22/h1-2,7,9,15-16H,3-6,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIOOFHPFMASPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione typically involves multi-step organic synthesis. The process starts with the preparation of the benzoxazole and piperidine intermediates, followed by their coupling to form the core structure. The cyclopenta[c]pyrazole ring is then constructed through cyclization reactions. Finally, the thiolane-1,1-dione moiety is introduced via a thiolation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to the compound . For instance, derivatives synthesized from pyrazole structures have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These compounds were evaluated for their ability to inhibit bacterial growth and biofilm formation, indicating their potential use in treating bacterial infections .

Anticancer Activity

Compounds containing benzoxazole and piperidine moieties have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific protein kinases involved in cancer progression . The structural complexity of the target compound may enhance its interaction with biological targets, making it a candidate for further anticancer drug development.

Case Study 1: Antimicrobial Evaluation

In a recent study published in Biointerface Research, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Among these derivatives, compounds structurally related to the target compound showed promising results against various bacterial strains. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Screening

Another study focused on benzoxazole derivatives reported their efficacy in inhibiting cancer cell proliferation. The presence of the piperidine moiety was found to significantly enhance the cytotoxic effects against several cancer cell lines. This suggests that the compound could be further explored as a potential anticancer agent due to its ability to interfere with critical cellular pathways involved in cancer growth .

Mechanism of Action

The mechanism of action of 3-{3-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfur-Containing Heterocycles

Target Compound vs. 5-[4-(1H-Pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione ():

  • Structural Similarities : Both compounds feature sulfur-containing rings (thiolane-dione vs. thiazolane-dione) and pyrazole moieties.
  • Key Differences: The target compound’s 1λ⁶-thiolane-1,1-dione includes a sulfone group (SO₂), enhancing polarity and oxidative stability compared to the thiazolane-dione’s thiocarbonyl (C=S).

Fused Heterocyclic Systems

Target Compound vs. Tetrahydroimidazo[1,2-a]pyridine Derivatives ():

  • Structural Similarities : Both incorporate fused bicyclic systems (cyclopenta[c]pyrazol vs. tetrahydroimidazo[1,2-a]pyridine), which enhance structural rigidity.
  • Key Differences: The tetrahydroimidazo[1,2-a]pyridine derivative in includes a nitrophenyl group and cyano substituent, which may confer electron-withdrawing effects and influence reactivity . The target compound’s cyclopenta[c]pyrazol lacks such substituents but integrates a benzoxazol-piperidine-carbonyl group, likely improving solubility via the piperidine’s basic nitrogen .

Piperidine/Piperazine-Linked Compounds

Target Compound vs. 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-dimethylpyrimidine-2,4-dione ():

  • Structural Similarities : Both utilize nitrogen-containing aliphatic rings (piperidine in the target vs. piperazine in the analog) linked to aromatic systems.
  • Key Differences: The target’s benzoxazol moiety is structurally distinct from the analog’s benzodioxol, altering electronic properties (benzoxazol is more electron-deficient due to the oxazole ring).

Pyrazole-Based Heterocycles

Target Compound vs. [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one ():

  • Structural Similarities : Both include pyrazole-derived systems and fused heterocycles.
  • Key Differences: ’s compound features a thiazolo-benzimidazole system, which may exhibit stronger intermolecular hydrogen bonding due to the imidazole nitrogen. The target compound’s cyclopenta[c]pyrazol system lacks such hydrogen-bond donors but compensates with the sulfone’s electrostatic interactions .

Biological Activity

The compound 3-{3-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzoxazole Ring : Known for its presence in various biologically active compounds.
  • Piperidine Moiety : Often associated with neuroactive properties.
  • Cyclopentapyrazole : Imparts unique chemical reactivity and potential biological interactions.
  • Thiolane Dione : May contribute to redox activity and enzyme interactions.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined to evaluate their effectiveness.

CompoundMIC (µg/mL)Activity
Compound A25Active against B. subtilis
Compound B50Active against E. coli
Compound C100No significant activity

The structure–activity relationship (SAR) suggests that electron-donating groups enhance antimicrobial activity compared to electron-withdrawing groups .

Cardiovascular Effects

In vitro studies have demonstrated that related compounds possess vasorelaxant properties and can reduce heart rate through bradycardic effects. These effects are significant in the context of developing treatments for cardiovascular diseases.

Study 1: Synthesis and Evaluation

A study synthesized various derivatives of the compound and evaluated their biological activities. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry. The study found that certain modifications in the structure led to enhanced biological activity, particularly in vasorelaxation .

Study 2: In Silico Analysis

In silico docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

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